N-{1-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-ethyl}-propionamide
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Overview
Description
N-{1-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-ethyl}-propionamide is a complex organic compound that features a boron-containing dioxaborolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-ethyl}-propionamide typically involves the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with an appropriate phenyl derivative under controlled conditions. The reaction is often catalyzed by transition metals such as palladium, which facilitates the formation of the boron-oxygen bond . The reaction conditions usually include a solvent like tetrahydrofuran (THF) and a base such as potassium carbonate to neutralize the reaction mixture.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are critical in industrial settings to produce the compound at a commercial scale.
Chemical Reactions Analysis
Types of Reactions
N-{1-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-ethyl}-propionamide can undergo various chemical reactions, including:
Oxidation: The boron center can be oxidized to form boronic acids.
Reduction: The compound can be reduced to form boron-containing alcohols.
Substitution: The dioxaborolane ring can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or sodium perborate under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include boronic acids, alcohols, and substituted dioxaborolane derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-{1-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-ethyl}-propionamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential as a boron carrier in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its role in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Mechanism of Action
The mechanism by which N-{1-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-ethyl}-propionamide exerts its effects involves the interaction of the boron center with various molecular targets. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The dioxaborolane ring enhances the stability and reactivity of the compound, facilitating its use in complex synthetic and biological systems .
Comparison with Similar Compounds
Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar boron-containing structure but with an aniline group instead of a propionamide group.
1-Methylpyrazole-4-boronic acid pinacol ester: Contains a boronic acid pinacol ester similar to the dioxaborolane ring.
2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane: Features a dioxaphospholane ring instead of a dioxaborolane ring.
Uniqueness
N-{1-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-ethyl}-propionamide is unique due to its combination of a dioxaborolane ring with a propionamide group, which imparts distinct chemical and biological properties. This unique structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
N-[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BNO3/c1-7-15(20)19-12(2)13-8-10-14(11-9-13)18-21-16(3,4)17(5,6)22-18/h8-12H,7H2,1-6H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVKKNEJDXKNXLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C)NC(=O)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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